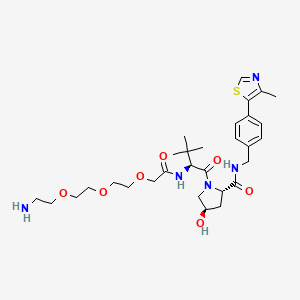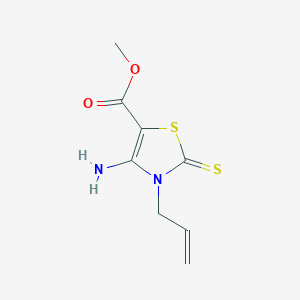
2-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C16H11FN2O3 . It is an intermediate used in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (ADP-ribose) polymerase, and also in the design of isocorydine derivatives with anticancer effect .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-fluoro-5-formylbenzoic acid with Compound 3 in anhydrous tetrahydrofuran. The mixture is cooled to 0 degrees Celsius and triethylamine is added dropwise. The mixture is then warmed to room temperature for 5 hours, and the temperature is slowly raised to 70 degrees Celsius. Hydrazine hydrate is added for 3 hours, and the mixture is cooled to room temperature. Hydrochloric acid is added to adjust the pH to acidic until no more solids precipitate. The product is then filtered, washed with water and ethyl acetate, and dried to obtain a yellow solid .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-8,18H,(H,19,20)(H,21,22) and the InChI key is ZPEKKEIEGRQHKV-UHFFFAOYSA-N .Chemical Reactions Analysis
As an intermediate, this compound is used in the preparation of 4-benzyl-2H-phthalazin-1-ones that function as PARP-1 and PARP-2 inhibitors .Physical and Chemical Properties Analysis
This compound has a molecular weight of 298.27 and a density of 1.42 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Metal Detection
- Zinc(II) Detection : Research on fluorophores for zinc(II) detection highlights the importance of sulfonamide derivatives in studying intracellular Zn2+ concentrations. Specifically, derivatives substituted at sulfur with different substituents have been synthesized and examined for their fluorescence characteristics upon binding to Zn2+, contributing to the development of more efficient fluorescent probes for zinc detection (Kimber et al., 2001).
Anticancer and Antimicrobial Applications
- Antibacterial Agents : N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been synthesized and found to exhibit potent antibacterial activity against various bacterial strains, demonstrating the therapeutic potential of sulfonamide derivatives as antibacterial agents (Abbasi et al., 2015).
Organic Synthesis and Chemical Modification
- Fluorination Agents : The development of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) as a novel electrophilic fluorinating reagent demonstrates the role of sulfonamide derivatives in improving the enantioselectivity of fluorination reactions, which is crucial for synthesizing compounds with desired optical properties (Yasui et al., 2011).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase Inhibition : Sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. The synthesis and evaluation of new sulfonamide compounds have revealed potent inhibitors, showcasing the potential of these derivatives in developing therapies for conditions associated with altered enzyme activity (Gul et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of this compound is Poly (ADP-ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function. This inhibition disrupts the DNA repair process, leading to cell death, particularly in cells with already compromised DNA repair mechanisms, such as cancer cells .
Biochemical Pathways
The inhibition of PARP leads to the accumulation of DNA damage, triggering apoptosis, or programmed cell death . This is particularly effective in cancer cells, which often have defective DNA repair pathways, making them more reliant on PARP-mediated repair .
Result of Action
The result of the compound’s action is the induction of cell death in cells with damaged DNA, particularly cancer cells . By inhibiting PARP, the compound prevents these cells from repairing their DNA, leading to their death .
Biochemische Analyse
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide is complex and involves multiple interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is known to interact with certain enzymes or cofactors, but specific effects on metabolic flux or metabolite levels are not documented .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is known to interact with certain transporters or binding proteins, but specific effects on its localization or accumulation are not documented .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-fluoro-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-20-16(21)12-7-3-2-6-11(12)14(19-20)10-18-24(22,23)15-9-5-4-8-13(15)17/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPAAZRMAUHWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2797535.png)

![3-(4-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797538.png)






![4-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2797549.png)


